molecular formula C12H16ClN B12509939 2-Chloro-4-cyclohexyl-6-methylpyridine

2-Chloro-4-cyclohexyl-6-methylpyridine

Cat. No.: B12509939
M. Wt: 209.71 g/mol
InChI Key: OJUGOWAHPYVZGJ-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclohexyl-6-methylpyridine is an organic compound with the molecular formula C12H16ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 6-position

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-chloro-4-cyclohexyl-6-methylpyridine

InChI

InChI=1S/C12H16ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

OJUGOWAHPYVZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclohexyl-6-methylpyridine typically involves the chlorination of 4-cyclohexyl-6-methylpyridine. One common method is the reaction of 4-cyclohexyl-6-methylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{NCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-cyclohexyl-6-methylpyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: 2-Chloro-4-cyclohexyl-6-methylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of 2-Chloro-4-cyclohexyl-6-methylpyridine can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding cyclohexylmethylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: 2-Amino-4-cyclohexyl-6-methylpyridine, 2-Thio-4-cyclohexyl-6-methylpyridine.

    Oxidation: 2-Chloro-4-cyclohexyl-6-methylpyridine N-oxide.

    Reduction: 4-Cyclohexyl-6-methylpyridine.

Scientific Research Applications

2-Chloro-4-cyclohexyl-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclohexyl-6-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

    2-Chloro-6-methylpyridine: Similar structure but lacks the cyclohexyl group.

    4-Cyclohexyl-6-methylpyridine: Similar structure but lacks the chlorine atom.

    2-Chloro-4-methylpyridine: Similar structure but lacks the cyclohexyl group.

Uniqueness: 2-Chloro-4-cyclohexyl-6-methylpyridine is unique due to the presence of both the cyclohexyl group and the chlorine atom, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.

Biological Activity

2-Chloro-4-cyclohexyl-6-methylpyridine is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 6-position of the pyridine ring. Its molecular formula is C12H16ClNC_{12}H_{16}ClN with a molecular weight of approximately 209.71 g/mol.

The biological activity of 2-Chloro-4-cyclohexyl-6-methylpyridine primarily stems from its ability to interact with specific molecular targets in biological systems. The chlorine atom and the pyridine ring facilitate various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity.

Biological Applications

Research indicates that 2-Chloro-4-cyclohexyl-6-methylpyridine has several promising applications:

  • Medicinal Chemistry : The compound has been explored for its therapeutic properties, particularly in developing new pharmaceuticals. Its unique structure may allow it to act as a ligand in biochemical assays or as a lead compound for drug development.
  • Agrochemicals : It is also utilized in producing agrochemicals, suggesting potential applications in crop protection.
  • Biochemical Research : Investigated for its role as an intermediate in synthesizing more complex organic molecules, it is valuable in various chemical reactions and studies.

Comparative Analysis

The biological activity of 2-Chloro-4-cyclohexyl-6-methylpyridine can be compared with similar compounds to highlight its unique properties:

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-6-methylpyridineLacks cyclohexyl groupLimited biological applications
4-Cyclohexyl-6-methylpyridineLacks chlorine atomDifferent reactivity patterns
2-Chloro-4-methylpyridineLacks cyclohexyl groupLess effective in specific applications
2-Chloro-4-cyclohexyl-6-methylpyridine Unique combination of chlorine and cyclohexyl groupsEnhanced binding affinity and activity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that 2-Chloro-4-cyclohexyl-6-methylpyridine can inhibit specific enzymes, impacting metabolic pathways related to cancer progression. This suggests its potential as an anti-cancer agent .
  • Pharmacokinetics : A study examining the pharmacokinetics of related compounds showed that structural modifications significantly affect absorption and metabolism, indicating that similar studies on this compound could reveal critical insights into its therapeutic efficacy .
  • Spectroscopic Analysis : Experimental FTIR and FT-Raman spectroscopic analyses have been conducted on related pyridine derivatives, providing insights into their vibrational modes and conformational stability, which are essential for understanding their biological interactions .

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